N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-ethyl-2-methylbenzenesulfonamide with oxirane in the presence of a base to introduce the oxolan-2-ylmethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial to handle the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxolan-2-ylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-methylbenzenesulfonamide
- N-methyl-2-methyl-5-methylsulfonylbenzenesulfonamide
- N-ethyl-2-methyl-5-sulfonylbenzenesulfonamide
Uniqueness
N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-2-methyl-5-methylsulfonyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-4-16(11-13-6-5-9-21-13)23(19,20)15-10-14(22(3,17)18)8-7-12(15)2/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUWZGMUJFICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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